molecular formula C18H21N3O2 B7436135 Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone

Cat. No. B7436135
M. Wt: 311.4 g/mol
InChI Key: GNYXGYNEAAMCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone, also known as FTPM, is a chemical compound that has been the subject of scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone is not fully understood. However, studies have suggested that Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone may exert its anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been shown to protect neurons from oxidative stress-induced damage, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress-induced damage to neurons. Additionally, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been found to modulate the activity of various signaling pathways involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-tumor and anti-inflammatory activity. However, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully explored.

Future Directions

There are several future directions for the scientific research of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone. One area of research could focus on elucidating the mechanism of action of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone, which could provide insights into its potential therapeutic applications. Additionally, further studies could explore the potential toxicity and side effects of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone, which could inform its clinical development. Furthermore, research could investigate the use of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, studies could explore the potential use of Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone in the treatment of other diseases beyond cancer, inflammation, and neurological disorders.

Synthesis Methods

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with 4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazine. The resulting intermediate is then treated with a reagent such as thionyl chloride to form the final product.

Scientific Research Applications

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(14-6-12-23-13-14)21-10-8-20(9-11-21)17-5-7-19-16-4-2-1-3-15(16)17/h5-7,12-13H,1-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYXGYNEAAMCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)N3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone

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